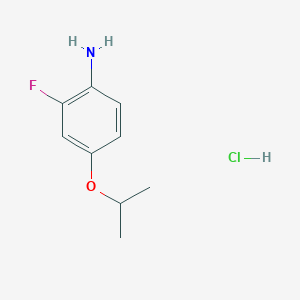

2-Fluoro-4-isopropoxyaniline hydrochloride

Description

Properties

IUPAC Name |

2-fluoro-4-propan-2-yloxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c1-6(2)12-7-3-4-9(11)8(10)5-7;/h3-6H,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTZAMYNRDYUMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661202 | |

| Record name | 2-Fluoro-4-[(propan-2-yl)oxy]aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-35-3 | |

| Record name | Benzenamine, 2-fluoro-4-(1-methylethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-[(propan-2-yl)oxy]aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Fluoro-4-isopropoxyaniline Hydrochloride: Synthesis, Analysis, and Applications in Drug Discovery

For distribution to researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth exploration of 2-Fluoro-4-isopropoxyaniline hydrochloride (CAS Number: 850568-35-3), a fluorinated aniline derivative of significant interest in medicinal chemistry and pharmaceutical development.[1][2][3][4] This document delineates the physicochemical properties, outlines a plausible, field-proven synthetic route, and details robust analytical methodologies for quality control. Furthermore, it discusses the strategic importance of fluorination in drug design and contextualizes the potential applications of this compound in modern therapeutic research. The protocols and insights presented herein are designed to be a valuable resource for scientists engaged in the synthesis, characterization, and utilization of novel chemical entities.

Introduction: The Strategic Advantage of Fluorinated Anilines in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry for enhancing a wide range of pharmacological properties.[5][6] Fluorine's unique characteristics, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[5] Substituted anilines, in turn, are privileged scaffolds found in a multitude of approved drugs. The convergence of these two features in molecules like this compound presents a compelling opportunity for the development of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles.[7] This guide serves as a technical primer for researchers looking to leverage the potential of this versatile building block.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 850568-35-3 | [1][2][3][4] |

| Molecular Formula | C₉H₁₃ClFNO | [1] |

| Molecular Weight | 205.66 g/mol | [1] |

| Appearance | Off-white to light yellow crystalline solid (predicted) | Inferred from related compounds |

| Melting Point | 178-182 °C | |

| Solubility | Soluble in water, methanol, and DMSO (predicted) | Inferred from hydrochloride salt nature |

| IUPAC Name | 2-fluoro-4-(propan-2-yloxy)aniline;hydrochloride | [8] |

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, leveraging established methodologies for the preparation of substituted anilines. A plausible and efficient synthetic route is outlined below, based on a general method for the synthesis of 2-fluoro-4-substituted aminoanilines.[9]

Synthetic Strategy Overview

The proposed synthesis involves a three-step process starting from the commercially available 2-fluoro-4-bromoaniline:

-

Protection of the amine group: The aniline is protected to prevent side reactions in the subsequent nucleophilic substitution step.

-

Nucleophilic Aromatic Substitution: The bromo group is displaced by an isopropoxy group.

-

Deprotection and Salt Formation: The protecting group is removed, and the hydrochloride salt is formed.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Protection of 2-Fluoro-4-bromoaniline

This step is adapted from a general procedure for the acylation of fluoroanilines.[9]

-

To a solution of 2-fluoro-4-bromoaniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (nitrogen or argon), add a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add pivaloyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 3-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-fluoro-4-bromophenyl)pivalamide. This product can often be used in the next step without further purification.

Step 2: Nucleophilic Aromatic Substitution

This step is based on palladium-catalyzed amination reactions.[9]

-

In a reaction vessel, combine N-(2-fluoro-4-bromophenyl)pivalamide (1 equivalent), sodium isopropoxide (1.5 equivalents), a palladium catalyst such as Pd₂(dba)₃ (0.02 equivalents), and a suitable ligand like Xantphos (0.04 equivalents).

-

Add a dry, degassed solvent such as dioxane or toluene.

-

Heat the mixture to reflux (80-100 °C) and stir under an inert atmosphere for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude N-(2-fluoro-4-isopropoxyphenyl)pivalamide.

Step 3: Deprotection and Hydrochloride Salt Formation

This final step involves the acidic hydrolysis of the amide protecting group.[9]

-

To the crude N-(2-fluoro-4-isopropoxyphenyl)pivalamide, add a 50% aqueous solution of sulfuric acid.

-

Heat the mixture to 100 °C and stir vigorously for 1-2 hours.

-

Cool the reaction mixture in an ice bath and basify to a pH > 10 with a concentrated sodium hydroxide solution.

-

Extract the free aniline product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

To the filtrate, add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether or isopropanol) dropwise with stirring.

-

The this compound will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether or hexane), and dry under vacuum to obtain the final product.

Analytical Quality Control

Rigorous analytical testing is crucial to confirm the identity, purity, and quality of the synthesized this compound. The following methods are recommended for a comprehensive quality control assessment.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a robust method for assessing the purity of substituted anilines.[10][11][12][13]

-

Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape) is a good starting point.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm, or a wavelength determined by UV-Vis scan to be the absorbance maximum.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Expected Outcome: A single major peak corresponding to the product with purity typically >98%.

Caption: General workflow for HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in DMSO-d₆):

-

Aromatic protons: Signals expected in the range of 6.5-7.5 ppm, showing coupling to each other and to the fluorine atom.

-

Isopropoxy CH: A septet around 4.5 ppm.

-

Isopropoxy CH₃: A doublet around 1.2-1.3 ppm.

-

Amine protons (as -NH₃⁺): A broad singlet at a downfield chemical shift, potentially >10 ppm.

-

-

¹³C NMR (in DMSO-d₆):

-

Aromatic carbons: Signals in the range of 110-160 ppm. The carbons attached to fluorine and the isopropoxy group will show characteristic shifts and C-F coupling.

-

Isopropoxy CH: A signal around 70 ppm.

-

Isopropoxy CH₃: A signal around 22 ppm.

-

-

¹⁹F NMR (in DMSO-d₆):

-

A single signal for the fluorine atom, with its chemical shift dependent on the reference standard used.

-

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For the hydrochloride salt, it is common to observe the mass of the free base.

-

Expected Mass (M+H)⁺: 170.10 (for the free base C₉H₁₂FNO).

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions can be inferred from data on related halogenated and substituted anilines.[18][19][20][21]

-

Health Hazards: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[18][21] May cause serious eye and skin irritation.[18][21] Potential for skin sensitization. Some anilines are suspected of causing genetic defects and cancer.[18][21]

-

Personal Protective Equipment (PPE):

-

Engineering Controls: All handling should be performed in a certified chemical fume hood.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

-

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move person into fresh air.

-

If swallowed: Do NOT induce vomiting. Seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the fluoro and isopropoxy groups can be leveraged to fine-tune the properties of a lead compound.

-

Modulation of Lipophilicity: The isopropoxy group increases lipophilicity, which can enhance membrane permeability and oral absorption. The fluorine atom has a more nuanced effect on lipophilicity.

-

Metabolic Blocking: The strong C-F bond can block sites of metabolic oxidation, leading to an improved pharmacokinetic profile and a longer half-life of the drug.[5]

-

Enhanced Binding Affinity: The electronegativity of the fluorine atom can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing the potency of the drug.[5]

This compound can serve as a key intermediate in the synthesis of a variety of therapeutic agents, including kinase inhibitors, receptor antagonists, and enzyme inhibitors. Its utility spans across multiple disease areas, from oncology to infectious diseases and central nervous system disorders.

Conclusion

This compound is a chemical intermediate with significant potential for the discovery and development of novel pharmaceuticals. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, robust analytical methods for quality control, and essential safety and handling information. By understanding and applying the principles outlined in this document, researchers can effectively utilize this compound to advance their drug discovery programs.

References

- 1. 850568-35-3 | MFCD01632192 | this compound [aaronchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 2-Fluoro-4-isopropoxyaniline, HCl - CAS:850568-35-3 - 北京迈瑞达科技有限公司 [mreda.com.cn]

- 4. 850568-35-3 2-Fluoro-4-isopropoxyaniline HCl AKSci V8041 [aksci.com]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Applications of Fluorine in Medicinal Chemistry. | Sigma-Aldrich [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. 2-Fluoro-4-isopropoxyaniline | C9H12FNO | CID 3756384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Sigma-Aldrich [sigmaaldrich.com]

- 13. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. alpaipars.com [alpaipars.com]

- 15. 2-Fluoro-4-iodoaniline(29632-74-4) 1H NMR [m.chemicalbook.com]

- 16. 2,4-Difluoroaniline(367-25-9) 1H NMR spectrum [chemicalbook.com]

- 17. 4-Isopropoxyaniline(7664-66-6) 1H NMR [m.chemicalbook.com]

- 18. ipo.rutgers.edu [ipo.rutgers.edu]

- 19. One moment, please... [technopharmchem.com]

- 20. chemos.de [chemos.de]

- 21. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Chemical Properties of 2-Fluoro-4-isopropoxyaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Medicinal Chemistry

2-Fluoro-4-isopropoxyaniline hydrochloride is a substituted aniline derivative that has garnered interest in the field of drug discovery and medicinal chemistry. Its structural motifs, including a fluorinated benzene ring, an aniline amine group, and an isopropoxy ether, contribute to a unique combination of physicochemical properties. This makes it a valuable intermediate for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents.[1] The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, offering a technical resource for researchers in the pharmaceutical sciences.

Physicochemical Properties

The hydrochloride salt of 2-Fluoro-4-isopropoxyaniline exists as a solid at room temperature and is valued for its improved stability and handling characteristics compared to the free base.[2] While extensive experimental data is not widely published, the following table summarizes key known and computed properties.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃ClFNO | [2] |

| Molecular Weight | 205.7 g/mol | [2] |

| CAS Number | 850568-35-3 | [2] |

| Appearance | Solid (typical for aniline hydrochlorides) | General Knowledge |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | General Knowledge |

| Storage | Room temperature. | [2] |

Further experimental determination of properties such as melting point and specific solubility values is recommended for precise application.

Synthesis and Purification

The synthesis of this compound is a multi-step process that begins with a suitable starting material, such as 2-fluoro-4-bromoaniline. A general synthetic approach is outlined below.

Synthetic Pathway Overview

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of the Free Aniline

A plausible synthetic route, adapted from methodologies for similar compounds, is as follows:[3]

-

Protection of the Amino Group: The amino group of a starting material like 2-fluoro-4-bromoaniline is first protected to prevent side reactions in subsequent steps. This can be achieved by reacting the aniline with an acyl chloride, such as pivaloyl chloride, in the presence of a base like pyridine in an inert solvent (e.g., dichloromethane) at room temperature.[3]

-

Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via a nucleophilic aromatic substitution or a palladium-catalyzed coupling reaction. For instance, reacting the protected bromoaniline with isopropanol in the presence of a suitable palladium catalyst and a base would yield the protected 2-fluoro-4-isopropoxyaniline.

-

Deprotection: The protecting group is then removed, typically under acidic conditions. For example, heating with aqueous sulfuric acid can deprotect the amino group to yield 2-fluoro-4-isopropoxyaniline.[3]

Experimental Protocol: Formation of the Hydrochloride Salt

The hydrochloride salt is typically prepared by dissolving the free aniline in a suitable organic solvent, such as diethyl ether or isopropanol, and then adding a solution of hydrochloric acid in the same or a compatible solvent. The resulting precipitate of this compound can then be collected by filtration, washed with a non-polar solvent, and dried.

Purification by Recrystallization

For high-purity material required in pharmaceutical applications, recrystallization is a crucial step. A general protocol would involve:

-

Dissolving the crude hydrochloride salt in a minimal amount of a hot solvent in which it is highly soluble (e.g., a mixture of ethanol and water).

-

Allowing the solution to cool slowly to promote the formation of well-defined crystals.

-

Collecting the purified crystals by filtration.

-

Washing the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying the crystals under vacuum.

Spectral Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropoxy group protons, and the ammonium protons. The aromatic region would likely display complex splitting patterns due to the fluorine and the different substituents on the ring. The isopropoxy group would be characterized by a septet for the CH proton and a doublet for the two methyl groups. The ammonium protons (-NH₃⁺) would likely appear as a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing fluorine and the electron-donating isopropoxy and amino groups.

FT-IR Spectroscopy

The infrared spectrum would provide information about the functional groups present. Key expected absorption bands include:

-

N-H stretching: A broad band in the region of 2800-3200 cm⁻¹ for the ammonium group.

-

C-H stretching: Bands around 2900-3000 cm⁻¹ for the aliphatic and aromatic C-H bonds.

-

Aromatic C=C stretching: Peaks in the 1400-1600 cm⁻¹ region.

-

C-O stretching: A strong band in the 1200-1300 cm⁻¹ region for the aryl ether.

-

C-F stretching: A strong absorption in the 1100-1250 cm⁻¹ region.[4]

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the free aniline (169.20 g/mol ).[5] The mass spectrum would show a molecular ion peak (M⁺) corresponding to the free base. The fragmentation pattern would likely involve the loss of the isopropoxy group and other characteristic cleavages of the aniline structure. The presence of chlorine from the hydrochloride salt would be evident from the isotopic pattern of chlorine-containing fragments if analyzed under specific conditions.[6][7]

Reactivity and Stability

The chemical reactivity of 2-Fluoro-4-isopropoxyaniline is dictated by its functional groups:

-

Aniline Moiety: The primary aromatic amine can undergo a variety of reactions, including acylation, alkylation, and diazotization followed by Sandmeyer-type reactions to introduce a wide range of substituents. The amino group is basic and readily forms the hydrochloride salt.

-

Fluorinated Aromatic Ring: The fluorine atom is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring towards electrophilic substitution. It also plays a crucial role in the molecule's interaction with biological targets.

-

Isopropoxy Group: The ether linkage is generally stable under neutral and basic conditions but can be cleaved under strong acidic conditions.

The hydrochloride salt form enhances the stability of the compound, particularly against oxidative degradation of the aniline moiety. It is recommended to store the compound in a well-closed container at room temperature.[2]

Applications in Drug Discovery and Development

Substituted anilines are a cornerstone of modern medicinal chemistry, and the 2-fluoro-4-isopropoxyaniline scaffold is a particularly interesting building block.

Role as a Pharmaceutical Intermediate

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly those targeting protein kinases.[8][9] The aniline nitrogen provides a reactive handle for building out the rest of the molecule, while the fluoro and isopropoxy groups can be tailored to optimize the drug's properties.

Kinase Inhibitors

Many FDA-approved kinase inhibitors feature a substituted aniline core that is crucial for their mechanism of action.[8][9] This core often forms key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. The 2-fluoro-4-isopropoxy substitution pattern can contribute to:

-

Enhanced Potency: The fluorine atom can engage in favorable interactions with the protein target.

-

Improved Selectivity: The specific substitution pattern can help the molecule fit better into the target kinase's active site while avoiding off-target kinases.

-

Favorable Pharmacokinetic Properties: The isopropoxy group can modulate the lipophilicity of the molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.

Caption: Simplified diagram of an aniline-based kinase inhibitor interacting with the hinge region of a kinase.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound. Based on data for the free aniline, it is expected to be harmful if swallowed and may cause skin and eye irritation, as well as respiratory irritation.[5] It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable chemical entity for researchers and scientists in the field of drug development. Its unique combination of a reactive aniline handle and modulating fluoro and isopropoxy substituents makes it a versatile building block for the synthesis of novel therapeutic agents, particularly kinase inhibitors. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline - Google Patents [patents.google.com]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. 2-Fluoro-4-isopropoxyaniline | C9H12FNO | CID 3756384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tutorchase.com [tutorchase.com]

- 7. researchgate.net [researchgate.net]

- 8. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Fluoro-4-isopropoxyaniline Hydrochloride: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-Fluoro-4-isopropoxyaniline hydrochloride, a substituted aniline derivative of increasing importance in medicinal chemistry. We will delve into its molecular structure, physicochemical properties, a validated synthesis pathway, detailed characterization methods, and its strategic applications in the development of novel therapeutics, particularly in the realms of kinase inhibitors and protein degraders. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their research endeavors.

Introduction: The Strategic Value of Fluorinated Anilines

Substituted anilines are privileged scaffolds in drug discovery, forming the core of numerous approved therapeutic agents. The strategic incorporation of fluorine atoms and alkoxy groups onto the aniline ring can profoundly influence a molecule's pharmacological profile. Fluorine, with its high electronegativity and small van der Waals radius, can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa, thereby optimizing pharmacokinetic and pharmacodynamic properties. Concurrently, the isopropoxy group can serve as a key interaction point within protein binding pockets and improve lipophilicity. This compound emerges as a valuable building block that combines these features, offering a unique substitution pattern for fine-tuning the properties of lead compounds.

Molecular Structure and Physicochemical Properties

This compound is the salt form of the parent aniline, which enhances its stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.

Table 1: Physicochemical Properties of 2-Fluoro-4-isopropoxyaniline and its Hydrochloride Salt

| Property | 2-Fluoro-4-isopropoxyaniline (Free Base) | This compound |

| IUPAC Name | 2-fluoro-4-(propan-2-yloxy)aniline[1] | 2-fluoro-4-(propan-2-yloxy)aniline;hydrochloride |

| CAS Number | 154080-04-3[1] | 850568-35-3[2][3] |

| Molecular Formula | C₉H₁₂FNO[1] | C₉H₁₃ClFNO |

| Molecular Weight | 169.20 g/mol [1] | 205.66 g/mol |

| Appearance | Not specified (likely an oil or low-melting solid) | Solid[2] |

| Predicted XLogP | 2.2[1] | Not applicable |

| Topological Polar Surface Area | 35.3 Ų[1] | Not applicable |

Synthesis and Purification

A reliable and scalable synthesis of this compound is crucial for its application in drug discovery programs. A logical and field-proven synthetic route proceeds through the following key steps, starting from the commercially available 2-fluoro-4-nitrophenol.

References

Navigating the Chemistry of Discovery: A Technical Safety and Handling Guide for 2-Fluoro-4-isopropoxyaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, novel chemical entities are the bedrock of innovation. Among these, substituted anilines are a critical class of intermediates, valued for their versatility in building complex molecular architectures. 2-Fluoro-4-isopropoxyaniline hydrochloride (CAS No: 380430-47-7) represents one such compound, offering a unique combination of electronic and steric properties for medicinal chemistry applications. However, its utility is intrinsically linked to its safe and responsible handling.

This guide provides an in-depth technical overview of the safety considerations and handling protocols for this compound. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes available data with established principles of laboratory safety to offer a comprehensive resource for researchers. The focus is on understanding the why behind safety protocols, ensuring a culture of informed caution in the laboratory.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Understanding the hazard profile of this compound is the first step in a robust safety assessment. While a specific, comprehensive toxicological profile for this exact compound is not extensively published, data from its free base, 2-Fluoro-4-isopropoxyaniline, and structurally related aromatic amines provide a strong basis for hazard evaluation.[1][2]

Key Hazards:

-

Acute Toxicity: Aromatic amines as a class can be harmful if swallowed, in contact with skin, or if inhaled.[1][3][4] The primary concern is their potential to be readily absorbed through the skin.[1][5]

-

Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation.[2][6][7]

-

Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][6][7]

-

Carcinogenicity and Mutagenicity: Many aromatic amines are recognized as carcinogenic or mutagenic.[1] While specific data for this compound is unavailable, this potential hazard should be assumed, and the compound handled as a potential carcinogen.

Data Summary Table:

| Hazard Category | Classification | Primary Route of Exposure | Key Precaution |

| Acute Toxicity (Oral) | Harmful if swallowed[2] | Ingestion | Do not eat, drink, or smoke when using this product.[8] |

| Skin Corrosion/Irritation | Causes skin irritation[2][6] | Dermal | Wear protective gloves and clothing.[9] |

| Serious Eye Damage/Irritation | Causes serious eye irritation[2][6] | Ocular | Wear eye and face protection.[9] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation[2][6] | Inhalation | Use only in a well-ventilated area, preferably a fume hood.[10] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling for hazardous chemicals is a combination of robust engineering controls and appropriate personal protective equipment. This layered approach minimizes the potential for exposure.

Workflow for Safe Handling:

Caption: Multi-layered safety approach for handling this compound.

Protocol for Donning and Doffing PPE:

-

Donning (Putting On):

-

Lab Coat: Ensure it is fully buttoned.

-

Respirator (if required): Perform a fit check.

-

Safety Goggles/Face Shield: Adjust for a secure fit.

-

Gloves: Select appropriate chemical-resistant gloves (e.g., nitrile) and pull them over the cuffs of the lab coat.

-

-

Doffing (Taking Off):

-

Gloves: Remove using a glove-to-glove and then skin-to-glove technique to avoid contaminating your hands. Dispose of them in the designated hazardous waste container.

-

Lab Coat: Remove by folding it inward on itself to contain any surface contamination.

-

Safety Goggles/Face Shield: Remove by handling the strap, not the front.

-

Respirator (if used): Remove last.

-

Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[8]

-

Storage and Handling: Maintaining Chemical Integrity and Safety

Proper storage and handling are critical to prevent degradation of the compound and to ensure the safety of laboratory personnel.

Storage Recommendations:

-

Container: Keep the container tightly closed.[6]

-

Atmosphere: Store in a dry, well-ventilated place.

-

Incompatibilities: Keep away from strong oxidizing agents and acids.[9][11]

-

Security: Store in a locked cabinet or an area with restricted access.[6]

Handling Protocol:

-

Preparation: Before handling, ensure that an appropriate chemical fume hood is available and functioning correctly.[10] Have all necessary equipment, including a chemical spill kit, readily accessible.

-

Weighing: If weighing the solid, do so within the fume hood to minimize the risk of inhaling dust. Use a draft shield if necessary.

-

Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

-

Waste Disposal: Dispose of all waste, including contaminated PPE and empty containers, in a designated and properly labeled hazardous waste container.[4][6]

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a rapid and informed response is crucial.

Exposure Response Flowchart:

Caption: Immediate response actions for different exposure routes.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][8]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]

Spill Response:

-

Evacuate: Evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For small spills, use an inert absorbent material to contain the spill.

-

Clean-up: Wearing appropriate PPE, carefully clean up the spill. Place all contaminated materials in a sealed, labeled hazardous waste container.

-

Decontaminate: Decontaminate the area with a suitable cleaning agent.

Conclusion: A Commitment to Safety

This compound is a valuable tool in the arsenal of the medicinal chemist. However, its potential hazards necessitate a thorough understanding and implementation of rigorous safety protocols. By integrating the principles of hazard identification, engineering controls, personal protective equipment, and emergency preparedness into all workflows, researchers can confidently and safely unlock the potential of this and other novel chemical entities. This commitment to safety is not merely a procedural requirement but a fundamental aspect of scientific excellence and responsible research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Fluoro-4-isopropoxyaniline | C9H12FNO | CID 3756384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. moorparkcollege.edu [moorparkcollege.edu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. combi-blocks.com [combi-blocks.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

2-Fluoro-4-isopropoxyaniline hydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-4-isopropoxyaniline Hydrochloride

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential physical properties of this compound (CAS No. 2235651-78-9). Intended for researchers, medicinal chemists, and professionals in drug development, this document details the experimental methodologies for determining these properties, emphasizing the scientific rationale behind each protocol. The guide includes tabulated data, step-by-step procedures, and visual workflows to ensure both clarity and practical applicability in a laboratory setting. All data and protocols are supported by authoritative references to ensure scientific integrity.

Introduction and Molecular Profile

This compound is a substituted aniline derivative. Such compounds are pivotal building blocks in medicinal chemistry and materials science, often serving as precursors for the synthesis of complex molecular scaffolds. The presence of a fluorine atom and an isopropoxy group on the aniline ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive starting material for drug discovery programs. This guide focuses exclusively on the physical characterization of its hydrochloride salt form, which is often preferred for its improved stability and handling properties compared to the free base.

Molecular Structure:

Caption: Chemical structure of this compound.

Summary of Physical Properties

The following table provides a consolidated overview of the key physical and chemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 2235651-78-9 | |

| Molecular Formula | C₉H₁₃ClFNO⁺ | |

| Molecular Weight | 169.21 g/mol (Free Base) | |

| Appearance | Off-white to light yellow crystalline solid | |

| Purity | >97% (Typical) |

Experimental Protocols for Physical Characterization

A systematic approach is crucial for the accurate characterization of any chemical compound. The following workflow outlines the logical sequence of experiments for determining the physical properties of a new batch of this compound.

Navigating the Isomeric Landscape of Fluoro-Isopropoxyanilines: A Technical Guide for Advanced Research

An In-depth Exploration of 4-Fluoro-2-isopropoxyaniline and its Isomers for Researchers, Scientists, and Drug Development Professionals

Introduction: Disambiguating a Key Building Block

In the landscape of medicinal chemistry and materials science, substituted anilines are foundational scaffolds. The introduction of fluorine and alkoxy groups can profoundly influence a molecule's physicochemical properties, including its metabolic stability, binding affinity, and lipophilicity.[1][2] This guide focuses on a specific, yet sometimes ambiguously referenced, building block: 2-Fluoro-4-isopropoxyaniline hydrochloride. Our initial investigation reveals that the more commonly cataloged and commercially available compound is its isomer, 4-Fluoro-2-isopropoxyaniline hydrochloride (CAS No. 380430-47-7).[3][4] The isomeric free base, 2-Fluoro-4-isopropoxyaniline (CAS No. 154080-04-3), is also a key reagent.[5] This guide will provide a comprehensive technical overview of both isomers to clarify their distinct identities and empower researchers to confidently select and utilize these versatile building blocks.

This document will delve into the nomenclature, physicochemical properties, synthesis pathways, applications in drug discovery, and critical safety and handling protocols for these compounds. By presenting a comparative analysis, this guide aims to serve as an essential resource for scientists leveraging these fluorinated anilines in their research endeavors.

Part 1: Core Compound Profiles

A frequent point of confusion arises from the similar naming of these aniline isomers. It is crucial to distinguish them by their CAS numbers and IUPAC names to ensure the correct reagent is used in any experimental protocol.

Primary Isomer: 4-Fluoro-2-isopropoxyaniline and its Hydrochloride Salt

This isomer is more frequently cited in chemical supplier databases and is the focus of this guide due to the "hydrochloride" in the initial topic.

-

4-Fluoro-2-isopropoxyaniline (Free Base)

-

IUPAC Name: 4-Fluoro-2-(propan-2-yloxy)aniline

-

Synonyms: 4-Fluoro-2-isopropoxybenzenamine

-

Molecular Formula: C₉H₁₂FNO

-

Molecular Weight: 169.20 g/mol

-

-

4-Fluoro-2-isopropoxyaniline Hydrochloride (Salt)

Secondary Isomer: 2-Fluoro-4-isopropoxyaniline

This isomer, while less commonly referenced as the hydrochloride salt, is a readily available building block.

-

2-Fluoro-4-isopropoxyaniline (Free Base)

Physicochemical Data Summary

The following table summarizes key physicochemical properties for both isomers. These values are critical for reaction planning, purification, and formulation development.

| Property | 4-Fluoro-2-isopropoxyaniline | 2-Fluoro-4-isopropoxyaniline |

| Molecular Formula | C₉H₁₂FNO | C₉H₁₂FNO |

| Molecular Weight | 169.20 g/mol | 169.20 g/mol [5] |

| Appearance | Not specified in search results | Solid |

| Predicted XlogP | 2.1 | 2.2[5] |

| Topological Polar Surface Area | 35.3 Ų | 35.3 Ų[5] |

Part 2: Synthesis and Reactivity

The synthesis of these substituted anilines typically involves multi-step sequences, starting from readily available precursors. Understanding these pathways is key to both sourcing and in-house preparation.

General Synthetic Strategies

A common approach to synthesizing substituted anilines is the reduction of a corresponding nitroaromatic compound.[6] For the isopropoxy-substituted anilines, a Williamson ether synthesis is a plausible step to introduce the isopropoxy group.[6]

A general workflow for the synthesis of such compounds can be visualized as follows:

Caption: Generalized synthetic workflow for fluoro-isopropoxyanilines.

Exemplary Synthesis Protocol: Synthesis of 2-Fluoro-4-substituted-amino anilines

A patent describes a method for synthesizing 2-fluoro-4-substituted-amino anilines starting from 2-fluoro-4-bromoaniline.[7] This protocol involves an initial protection of the amine, followed by a coupling reaction and subsequent deprotection.

Step 1: Protection of the Amino Group The amino group of 2-fluoro-4-bromoaniline is protected using an acyl chloride, such as pivaloyl chloride, in the presence of a base like pyridine.[7] This step prevents unwanted side reactions of the amino group in subsequent steps.

Step 2: Coupling Reaction The protected 2-fluoro-4-bromoaniline is then reacted with the desired amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., Xantphos) in a solvent like dioxane.[7] This Buchwald-Hartwig amination-type reaction forms the C-N bond at the 4-position.

Step 3: Deprotection The protecting group is removed using a strong acid, such as a 50% aqueous sulfuric acid solution, to yield the final 2-fluoro-4-substituted-amino aniline.[7]

Reactivity Profile

The reactivity of these anilines is governed by the electronic effects of the substituents on the aromatic ring. The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. However, the fluorine atom is an ortho-, para-director but deactivating, while the isopropoxy group is an activating ortho-, para-director. The interplay of these effects will determine the regioselectivity of further chemical transformations. In strongly acidic conditions, the amino group can be protonated, which significantly alters its directing effect to meta.

Part 3: Applications in Research and Drug Development

Fluorinated anilines are highly valued building blocks in the pharmaceutical industry. The incorporation of fluorine can enhance metabolic stability, increase binding affinity to target proteins, and modulate pKa.[1][2]

Role as Building Blocks for Kinase Inhibitors

A primary application of compounds like 4-fluoro-2-isopropoxyaniline is in the synthesis of kinase inhibitors.[8][9][10] Kinases are a critical class of enzymes, and their dysregulation is implicated in numerous diseases, particularly cancer.[11] The aniline scaffold can serve as a key "hinge-binding" motif, mimicking the adenine portion of ATP to occupy the enzyme's active site.

The strategic placement of the fluoro and isopropoxy groups can fine-tune the inhibitor's potency and selectivity. For instance, the fluorine atom can engage in favorable interactions within the protein's binding pocket and block sites of metabolic oxidation.[8][9]

Caption: Workflow for developing kinase inhibitors from a fluoro-isopropoxyaniline building block.

Other Potential Applications

Beyond kinase inhibitors, these anilines can be used in the synthesis of a wide range of biologically active compounds, including herbicides and plant growth regulators.[12] Their utility extends to materials science, where they can be incorporated into polymers and dyes.

Part 4: Analytical Characterization

Confirming the identity and purity of these isomers is paramount. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential tools for this purpose.

Mass Spectrometry

HRMS can confirm the elemental composition of the molecules. For the free base (C₉H₁₂FNO), the predicted monoisotopic mass is approximately 169.0903 Da.[5] For 4-fluoro-2-isopropoxyaniline, predicted m/z values for common adducts in mass spectrometry are:

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for structural elucidation and distinguishing between the isomers. While specific spectra for the title compounds were not found in the search results, general principles can be applied.

-

¹H NMR: The aromatic region will show distinct splitting patterns for the two isomers due to the different substitution patterns. The isopropoxy group will present as a septet for the CH and a doublet for the two CH₃ groups. The NH₂ protons will appear as a broad singlet.

-

¹³C NMR: The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of all three substituents, allowing for differentiation between the isomers.

Part 5: Safety, Handling, and Storage

Substituted anilines, as a class, require careful handling due to their potential toxicity.

Hazard Identification

Fluorinated anilines may be toxic if swallowed, inhaled, or absorbed through the skin.[14][15][16] They can cause skin and eye irritation.[12][16] Some anilines are suspected of causing genetic defects and may have long-term adverse effects on aquatic life.[14][15]

GHS Hazard Statements for 2-Fluoro-4-isopropoxyaniline:

-

H302: Harmful if swallowed[5]

-

H315: Causes skin irritation[5]

-

H319: Causes serious eye irritation[5]

-

H335: May cause respiratory irritation[5]

Recommended Handling Procedures

-

Engineering Controls: All work with these compounds should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[15][17] An eyewash station and safety shower must be readily accessible.[15]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves may be suitable for incidental contact, but for prolonged handling, more robust gloves like butyl rubber or Viton should be considered.[17] Always consult the glove manufacturer's compatibility chart.

-

Eye Protection: Chemical splash goggles or a face shield are mandatory.[16]

-

Lab Attire: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[17]

-

-

Hygiene: Avoid all personal contact.[14] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[15] Do not eat, drink, or smoke in the laboratory.[14]

Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[17][18]

-

Keep containers tightly sealed to prevent moisture ingress and contamination.[14]

-

Store away from sources of heat and ignition.[17]

Spill and Waste Management

-

Spills: In case of a small spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[17] For larger spills, evacuate the area and contact environmental health and safety personnel.

-

Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[14]

Conclusion

4-Fluoro-2-isopropoxyaniline hydrochloride and its isomer, 2-fluoro-4-isopropoxyaniline, are valuable and versatile building blocks in modern chemical research, particularly in the synthesis of kinase inhibitors for drug discovery. A clear understanding of their distinct nomenclature, physicochemical properties, and reactivity is essential for their effective and safe use. This guide has provided a comprehensive technical overview to support researchers in navigating the isomeric landscape of these important reagents. By adhering to the detailed synthesis insights, application contexts, and rigorous safety protocols outlined herein, scientists can confidently and responsibly leverage these compounds to advance their research and development goals.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. 380430-47-7|4-Fluoro-2-isopropoxyaniline hydrochloride|BLD Pharm [bldpharm.com]

- 4. pschemicals.com [pschemicals.com]

- 5. 2-Fluoro-4-isopropoxyaniline | C9H12FNO | CID 3756384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Fluoro-4-isopropoxyaniline | 97566-69-3 | Benchchem [benchchem.com]

- 7. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. brimr.org [brimr.org]

- 11. researchgate.net [researchgate.net]

- 12. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. PubChemLite - 4-fluoro-2-isopropoxyaniline hydrochloride (C9H12FNO) [pubchemlite.lcsb.uni.lu]

- 14. aarti-industries.com [aarti-industries.com]

- 15. ipo.rutgers.edu [ipo.rutgers.edu]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 18. nj.gov [nj.gov]

A Comprehensive Technical Guide to 4-Fluoro-2-isopropoxyaniline Hydrochloride: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, substituted anilines are foundational scaffolds for the synthesis of a vast array of therapeutic agents. Among these, halogenated and alkoxy-substituted anilines offer unique physicochemical properties that can enhance biological activity, metabolic stability, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of 4-Fluoro-2-isopropoxyaniline hydrochloride, a key building block in the synthesis of targeted therapies. Its formal IUPAC name is 4-fluoro-2-(propan-2-yloxy)aniline;hydrochloride .[1] This document will detail its chemical properties, plausible synthetic routes with mechanistic insights, comprehensive analytical characterization, and its significant role in the development of kinase inhibitors.

Part 1: Core Chemical and Physical Properties

A thorough understanding of a compound's properties is paramount for its effective use in synthesis and process development. 4-Fluoro-2-isopropoxyaniline hydrochloride is a solid at room temperature with a molecular formula of C₉H₁₃ClFNO and a molecular weight of approximately 205.66 g/mol .[2]

Structural and Physicochemical Data

| Property | Value | Source |

| IUPAC Name | 4-fluoro-2-(propan-2-yloxy)aniline;hydrochloride | [1] |

| CAS Number | 380430-47-7 | [1] |

| Molecular Formula | C₉H₁₃ClFNO | [1] |

| Molecular Weight | 205.66 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity (Typical) | ≥98% |

Part 2: Synthesis and Mechanistic Considerations

The synthesis of 4-Fluoro-2-isopropoxyaniline can be approached through several strategic routes. The choice of a particular pathway often depends on the availability of starting materials, scalability, and desired purity. Two common and logical synthetic strategies are detailed below.

Strategy 1: Williamson Ether Synthesis from a Protected Aminophenol

This route involves the protection of the more nucleophilic amino group of a 4-fluoro-2-aminophenol intermediate, followed by O-alkylation of the phenolic hydroxyl group, and subsequent deprotection.

Caption: Workflow for Williamson Ether Synthesis Route.

Causality and Experimental Choices:

-

Protection: The amino group is significantly more nucleophilic than the hydroxyl group in aminophenols. To prevent N-alkylation, the amino group must be protected, typically as an amide (e.g., acetamide). This temporarily reduces its nucleophilicity.

-

Alkylation: The Williamson ether synthesis is a reliable method for forming ethers.[1] The phenoxide, generated by treating the protected aminophenol with a mild base like potassium carbonate, acts as a nucleophile and attacks the electrophilic carbon of isopropyl bromide.[1] The use of a secondary alkyl halide like isopropyl bromide can sometimes lead to lower yields due to competing elimination reactions, making careful control of reaction conditions crucial.

-

Deprotection: Acidic hydrolysis is commonly employed to remove the protecting group and liberate the free aniline, which is then protonated to form the hydrochloride salt.

Strategy 2: Reduction of a Nitro Precursor

An alternative and often high-yielding approach begins with a nitro-substituted precursor, 1-fluoro-2-isopropoxy-4-nitrobenzene. The critical step is the reduction of the nitro group to an amine.

Caption: Workflow for Nitro Reduction Route.

Causality and Experimental Choices:

-

Precursor Synthesis: The nitro precursor can be synthesized from commercially available starting materials, often involving nucleophilic aromatic substitution reactions.

-

Reduction: Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst is a clean and efficient method for nitro group reduction. Alternatively, metal-acid reductions, such as with tin(II) chloride in the presence of a strong acid, are also effective.[1] The choice of reducing agent can be influenced by the presence of other functional groups in the molecule that might be sensitive to certain conditions.

Part 3: Application in Drug Development - A Key Intermediate for Kinase Inhibitors

The strategic incorporation of fluorine and an isopropoxy group in the aniline scaffold of 4-Fluoro-2-isopropoxyaniline hydrochloride makes it a valuable intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for potent and selective kinase inhibitors.[3] 4-Fluoro-2-isopropoxyaniline serves as the "aniline" component in the synthesis of such molecules. The fluorine atom can enhance binding affinity to the target protein and improve metabolic stability, while the isopropoxy group can modulate solubility and occupy specific hydrophobic pockets within the kinase active site.

A notable example of its application is in the synthesis of Ceritinib , an anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of certain types of non-small cell lung cancer.[1]

Caption: General workflow for kinase inhibitor synthesis.

Part 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of 4-Fluoro-2-isopropoxyaniline hydrochloride.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound. A reverse-phase method is typically employed.

Experimental Protocol: HPLC Purity Assessment

-

Column: C18 reverse-phase column (e.g., 15 cm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with an acidic modifier like formic or phosphoric acid to ensure good peak shape for the amine. A typical starting point could be a 60:40 mixture of methanol and water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at a wavelength where the aniline chromophore has significant absorbance, typically around 254 nm.

-

Sample Preparation: Dissolve a precisely weighed sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject a small volume (e.g., 10 µL) and monitor the chromatogram for the main peak and any impurities. Purity is determined by the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key signals would include the aromatic protons (showing splitting patterns influenced by both fluorine and other substituents), the methine proton of the isopropoxy group (a septet), the methyl protons of the isopropoxy group (a doublet), and the amine protons (which may be broad and exchangeable).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom. The carbon atom attached to the fluorine will exhibit a large one-bond coupling constant (¹J C-F).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Electrospray Ionization (ESI): In positive ion mode, the molecular ion peak ([M+H]⁺) for the free base would be observed at m/z corresponding to the mass of C₉H₁₂FNO plus a proton.

-

Fragmentation: Common fragmentation patterns for anilines can involve the loss of small molecules or radicals. For this compound, fragmentation could involve cleavage of the isopropoxy group or other characteristic bond scissions.[4]

Conclusion

4-Fluoro-2-isopropoxyaniline hydrochloride is a strategically designed chemical intermediate with significant utility in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. Its unique substitution pattern provides medicinal chemists with a versatile tool to modulate the properties of drug candidates. A thorough understanding of its synthesis, reactivity, and analytical characterization, as detailed in this guide, is crucial for its effective application in research and development.

References

Spectral data for 2-Fluoro-4-isopropoxyaniline hydrochloride

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-4-isopropoxyaniline Hydrochloride

Introduction

In the landscape of modern pharmaceutical and materials science research, the unambiguous structural characterization of novel chemical entities is a cornerstone of innovation and regulatory compliance. This compound is an aniline derivative that serves as a valuable building block in organic synthesis, particularly in the development of new therapeutic agents and functional materials. Its structure, featuring a fluorinated aromatic ring, an isopropoxy group, and an amine salt, presents a unique combination of functional groups whose spectral signatures must be precisely understood.

This guide provides a comprehensive technical framework for the spectroscopic analysis of this compound. Rather than merely presenting data, this document is designed to walk researchers and drug development professionals through the causality of experimental design, the logic of spectral interpretation, and the protocols required to generate high-fidelity, self-validating data. We will explore the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, providing the foundational knowledge to confirm the identity, purity, and structure of this compound.

Molecular Structure and Spectroscopic Implications

The first step in any analytical endeavor is to understand the molecule's structure and predict how its constituent parts will interact with different forms of electromagnetic radiation.

The hydrochloride salt form is critical. Protonation of the aniline nitrogen to form an ammonium (-NH₃⁺) cation significantly alters the electronic environment of the entire molecule. This has profound and predictable effects on the spectral data compared to its free base form, particularly in the N-H region of the IR spectrum and the chemical shifts of adjacent nuclei in NMR spectra.[1][2]

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, it provides definitive information on the substitution pattern and the integrity of the functional groups.

Expertise & Experience: The Critical Choice of Solvent

The choice of a deuterated solvent is the single most important parameter for acquiring meaningful NMR data for this compound. Amine salts possess exchangeable protons (the -NH₃⁺ protons) that can rapidly exchange with deuterium atoms from protic solvents like D₂O or CD₃OD. This exchange would lead to signal broadening or complete disappearance of the ammonium proton signal.

Therefore, an aprotic solvent is required. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice.[3] Its ability to form hydrogen bonds helps to slow down the exchange rate of the N-H protons, allowing them to be observed as a distinct, albeit often broad, signal.[3][4]

Experimental Protocol: ¹H and ¹³C NMR Acquisition

This protocol ensures high-quality, reproducible data.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex aromatic region.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Ensure a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A significantly larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

-

Data Analysis and Expected Spectra

¹H NMR (Predicted, in DMSO-d₆)

The proton spectrum is expected to show distinct signals for the aromatic, isopropoxy, and ammonium protons. The electronegativity of the fluorine and the electron-withdrawing effect of the -NH₃⁺ group will influence the chemical shifts of the aromatic protons.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -NH₃⁺ | ~9.0 - 10.0 | Broad Singlet | N/A | 3H |

| Aromatic H (ortho to F) | ~7.2 - 7.4 | Doublet of Doublets | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 | 1H |

| Aromatic H (ortho to O) | ~7.0 - 7.2 | Doublet | J(H-F) ≈ 10-12 | 1H |

| Aromatic H (meta to F) | ~6.9 - 7.1 | Doublet of Doublets | J(H-H) ≈ 8-9, J(H-H) ≈ 2-3 | 1H |

| Isopropoxy -CH | ~4.5 - 4.7 | Septet | J(H-H) ≈ 6 | 1H |

| Isopropoxy -CH₃ | ~1.2 - 1.4 | Doublet | J(H-H) ≈ 6 | 6H |

¹³C NMR (Predicted, in DMSO-d₆)

The carbon spectrum will show 7 unique signals, as two of the aromatic carbons and the two isopropoxy methyl carbons are chemically equivalent. The carbon directly attached to the fluorine will appear as a doublet due to one-bond C-F coupling.

| Carbon Assignment | Expected δ (ppm) | Key Feature |

| Aromatic C-F | ~155 - 160 | Doublet, ¹J(C-F) ≈ 240-250 Hz |

| Aromatic C-O | ~148 - 152 | |

| Aromatic C-N | ~135 - 140 | |

| Aromatic CH | ~115 - 125 | Multiple signals in this range |

| Aromatic CH | ~110 - 115 | |

| Aromatic CH | ~100 - 105 | |

| Isopropoxy -CH | ~70 - 75 | |

| Isopropoxy -CH₃ | ~20 - 25 |

Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry is indispensable for confirming the molecular weight of a compound. The choice of ionization technique is paramount to prevent the degradation of the analyte and obtain a clear molecular ion peak.

Expertise & Experience: Selecting the Right Ionization Method

For a thermally labile and polar compound like an aniline hydrochloride, a "soft" ionization technique is required.

-

Electrospray Ionization (ESI): This is the ideal method.[5][6] The sample is analyzed from a solution, and ionization occurs under gentle conditions, minimizing fragmentation. In the positive ion mode, ESI will detect the protonated free base, [M+H]⁺, where 'M' is 2-Fluoro-4-isopropoxyaniline. The hydrochloride salt will dissociate in the solvent, and the chloride ion will not typically be observed.

-

Electron Impact (EI): This "hard" technique is generally unsuitable for this molecule.[7][8] The high energy involved would cause extensive fragmentation, likely preventing the observation of the molecular ion and complicating the spectrum.[6]

Caption: Workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

Experimental Protocol: ESI-MS Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[4]

-

Instrumentation: Use a mass spectrometer equipped with an ESI source.

-

Acquisition:

-

Infuse the sample solution directly into the ESI source.

-

Acquire the spectrum in positive ion mode.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Data Analysis and Expected Mass

The analysis focuses on identifying the mass-to-charge ratio (m/z) of the protonated molecular ion of the free base.

| Property | Value | Source |

| Molecular Formula (Free Base) | C₉H₁₂FNO | PubChem[9] |

| Exact Mass (Free Base) | 169.0903 Da | Computed[9] |

| Expected Ion (Positive ESI) | [M+H]⁺ | |

| Expected m/z | 170.0976 | Calculated |

High-resolution mass spectrometry (HRMS) would be able to confirm this mass to within a few parts per million (ppm), providing unequivocal confirmation of the elemental composition.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[10]

Expertise & Experience: The Salt vs. Free Base Distinction

The most informative region of the IR spectrum for this compound is the N-H stretching region (3500-2500 cm⁻¹). A common pitfall is to misinterpret the spectrum without considering the salt form.

-

Free Base (-NH₂): Would show two sharp, distinct peaks around 3400-3300 cm⁻¹, characteristic of the symmetric and asymmetric stretches of a primary amine.

-

Hydrochloride Salt (-NH₃⁺): These sharp peaks will be absent. Instead, a very broad and strong absorption band will appear, typically spanning from 3200 cm⁻¹ down to 2500 cm⁻¹, which is characteristic of the N⁺-H stretching vibrations in an ammonium salt.[1] This broadness is due to extensive hydrogen bonding in the solid state.

Experimental Protocol: Solid-State IR Acquisition

For a solid sample, the KBr pellet method is a classic and reliable technique, while ATR offers a more modern and rapid alternative.

Caption: Decision workflow for solid-sample FTIR analysis.

Protocol: KBr Pellet Method [11][12]

-

Grinding: Finely grind 1-2 mg of the sample with ~100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Formation: Transfer the powder to a pellet die and apply several tons of pressure using a hydraulic press to form a translucent pellet.

-

Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum. A background spectrum of a blank KBr pellet should be collected first.[12]

Data Analysis and Expected Absorptions

| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |

| 3200 - 2500 | N⁺-H Stretch (Ammonium) | Strong, Very Broad |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2980 - 2940 | Aliphatic C-H Stretch | Medium |

| ~1600, ~1500 | Aromatic C=C Stretch | Medium-Strong |

| ~1250 | Aryl C-O Stretch | Strong |

| ~1200 | C-F Stretch | Strong |

| ~1100 | Aliphatic C-O Stretch | Strong |

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, MS, and IR techniques. An informed approach, grounded in a solid understanding of the molecule's structure and the causality behind experimental choices, is essential for generating unambiguous and reliable data.

-

NMR spectroscopy will provide the definitive structural map of the carbon-hydrogen framework.

-

Mass spectrometry , using ESI, will confirm the molecular weight and elemental formula of the parent amine.

-

IR spectroscopy will offer rapid confirmation of all key functional groups, with the broad N⁺-H stretch serving as a crucial indicator of the hydrochloride salt form.

By following the protocols and interpretative logic outlined in this guide, researchers, scientists, and drug development professionals can confidently verify the identity and purity of this important chemical building block, ensuring the integrity of their downstream research and development efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. journaleras.com [journaleras.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 7. bitesizebio.com [bitesizebio.com]

- 8. pharmafocuseurope.com [pharmafocuseurope.com]

- 9. 2-Fluoro-4-isopropoxyaniline | C9H12FNO | CID 3756384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rtilab.com [rtilab.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. jascoinc.com [jascoinc.com]

An In-Depth Technical Guide to the Solubility Profile of 2-Fluoro-4-isopropoxyaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility stands as a paramount parameter. Poor solubility can lead to a cascade of developmental hurdles, including low and erratic absorption, suboptimal bioavailability, and difficulties in formulation. For ionizable compounds such as 2-Fluoro-4-isopropoxyaniline hydrochloride, solubility is intricately linked to the pH of the surrounding medium, a factor of immense importance in the physiological environment of the gastrointestinal tract.

This guide is designed to serve as a detailed technical manual for researchers and drug development professionals tasked with characterizing the solubility of this compound. In the absence of publicly available solubility data for this specific molecule, we present a comprehensive approach to its empirical determination.

Compound Profile: this compound

A thorough understanding of the subject molecule is the first step in any robust scientific investigation.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Free Base Name | 2-Fluoro-4-isopropoxyaniline | PubChem |

| Free Base CAS Number | 154080-04-3 | PubChem[1] |

| Molecular Formula (HCl Salt) | C₉H₁₃ClFNO | - |

| Molecular Weight (HCl Salt) | 205.66 g/mol | - |

| Molecular Formula (Free Base) | C₉H₁₂FNO | PubChem[1] |

| Molecular Weight (Free Base) | 169.20 g/mol | PubChem[1] |

Note: A specific CAS number for this compound was not identified in public databases. Researchers should ensure the correct identification of their sample.

Thermodynamic Solubility Determination: The Shake-Flask Method

The gold standard for determining the intrinsic or thermodynamic solubility of a compound is the shake-flask method.[2][3] This technique measures the equilibrium concentration of a solute in a saturated solution, providing a definitive value for its solubility in a given solvent system at a specific temperature.

The "Why": Principles of the Shake-Flask Method

The shake-flask method is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the dissolved solute. By agitating an excess of the solid compound in the solvent for an extended period, we ensure that the dissolution and precipitation rates become equal, resulting in a saturated solution. This method is considered the most reliable because it is less susceptible to artifacts from supersaturation that can occur in kinetic solubility assays.[2]

Experimental Protocol

Materials:

-

This compound (solid)

-

Purified water (or other relevant solvent/buffer)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

pH meter

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[2]

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.

-

Sampling: Carefully withdraw a sample from the supernatant. For enhanced accuracy, filter the sample through a syringe filter to remove any remaining solid particles.

-

pH Measurement: Measure the pH of the saturated solution to assess any changes that may have occurred during the experiment.[2]

-

Quantification: Dilute the collected supernatant to a concentration within the linear range of a validated analytical method (HPLC or UV-Vis spectroscopy). Determine the concentration of the dissolved 2-Fluoro-4-isopropoxyaniline.

-